molecular formula C5H11N3O2 B1677426 m-PEG2-Azide CAS No. 215181-61-6

m-PEG2-Azide

Cat. No. B1677426
Key on ui cas rn: 215181-61-6
M. Wt: 145.16 g/mol
InChI Key: OXDZFVNIVMSPEG-UHFFFAOYSA-N
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Patent
US08759535B2

Procedure details

1-Azido-2-(2-methoxy-ethoxy)-ethane (607 mg) was prepared by following General Procedure U starting from 1-bromo-2-(2-methoxy-ethoxy)-ethane (1.0 g) and sodium azide (1.07 g). The crude product was used in the next step without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.07 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][O:4][CH2:5][CH2:6][O:7][CH3:8].[N-:9]=[N+:10]=[N-:11].[Na+]>>[N:9]([CH2:2][CH2:3][O:4][CH2:5][CH2:6][O:7][CH3:8])=[N+:10]=[N-:11] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrCCOCCOC
Step Two
Name
Quantity
1.07 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was used in the next step without further purification

Outcomes

Product
Name
Type
product
Smiles
N(=[N+]=[N-])CCOCCOC
Measurements
Type Value Analysis
AMOUNT: MASS 607 mg
YIELD: CALCULATEDPERCENTYIELD 76.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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